molecular formula C25H28ClN3O2S B2354607 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide CAS No. 878054-32-1

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide

Cat. No.: B2354607
CAS No.: 878054-32-1
M. Wt: 470.03
InChI Key: HQZGUEMUZYNJPV-UHFFFAOYSA-N
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Description

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Reactions and Derivatives

Research exploring the reactions of aziridines with acetyl compounds, including acetyl chloride, has shown that these reactions yield corresponding acetamide derivatives in good yields. This type of research is foundational for developing new synthetic routes and compounds with potential applications in pharmaceuticals and materials science (Okada, Takahama, & Sudo, 1970).

Heterocyclic Syntheses

Thioureido-acetamides have been identified as versatile starting materials for synthesizing various heterocyclic compounds in one-pot cascade reactions. These syntheses are crucial for developing novel molecules with potential therapeutic or material applications (Schmeyers & Kaupp, 2002).

Antibacterial Agents

A study on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents highlights the importance of structural and physicochemical parameters in designing effective antimicrobial compounds. This research underlines the potential for acetamide derivatives in contributing to new antibacterial therapies (Desai, Shah, Bhavsar, & Saxena, 2008).

Metabolic Studies

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes demonstrates the metabolic pathways and potential toxicological implications of similar compounds. Such studies are crucial for understanding the environmental and health impacts of chemical compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2S/c26-21-11-5-3-9-19(21)15-27-24(30)18-32-23-16-29(22-12-6-4-10-20(22)23)17-25(31)28-13-7-1-2-8-14-28/h3-6,9-12,16H,1-2,7-8,13-15,17-18H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZGUEMUZYNJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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